1-(Phenylselanyl)naphthalene
Description
Significance of Organoselenium Compounds in Contemporary Chemical Research
Organoselenium chemistry, a field dedicated to the study of compounds containing a carbon-selenium bond, has emerged as a significant and rapidly evolving area of chemical research. wikipedia.org These compounds have garnered considerable attention due to their diverse reactivity and wide-ranging applications in organic synthesis, materials science, and medicinal chemistry. mdpi.comtandfonline.com Organoselenium reagents can act as electrophiles, nucleophiles, and radical species, and their utility as catalysts has been extensively explored, bringing new dimensions to modern selenium chemistry. mdpi.com The unique redox properties of organoselenium compounds are leveraged in a multitude of synthetic transformations. mdpi.com
From a biological perspective, selenium is an essential micronutrient, and its organic derivatives play crucial roles in cellular processes, including defense against oxidative damage and proper immune function. wikipedia.org This has spurred extensive research into the medicinal applications of synthetic organoselenium compounds, with studies exploring their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. tandfonline.comnih.gov The ability of these compounds to participate in various biological pathways has made them a focal point for the development of novel therapeutic agents. nih.govnih.gov
Naphthalene (B1677914) Scaffold in Chemical Synthesis and Materials Science
The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a fundamental building block in organic chemistry. ijrpr.com Its unique aromatic structure and reactivity make it an ideal starting material for the synthesis of a wide array of complex molecules. numberanalytics.com Naphthalene and its derivatives are susceptible to various chemical transformations, including electrophilic aromatic substitution, oxidation, and reduction, which allows for the introduction of diverse functional groups. ijrpr.com
In materials science, naphthalene derivatives are integral to the development of novel organic materials for electronics and energy storage. ijrpr.comnih.gov Their inherent properties, such as high thermal stability and charge-transport characteristics, make them suitable for applications in organic field-effect transistors (OFETs), light-emitting diodes (LEDs), and solar cells. nih.govthieme-connect.com The versatility of the naphthalene core allows for the fine-tuning of its electronic and optical properties through chemical modification, making it a valuable component in the design of advanced functional materials. nih.gov
Overview of Selenylated Naphthalene Derivatives in Academic Literature
The synthesis and study of selenylated naphthalene derivatives, which combine the structural features of both organoselenium compounds and the naphthalene scaffold, represent a growing area of interest in the academic literature. While the synthesis of selenium-containing naphthalene derivatives has been described, it is a relatively specialized field with several established synthetic routes. nih.gov These methods include the metal-catalyzed direct selenylation of naphthylboronic acids and cyclization reactions of appropriately substituted precursors with electrophilic selenium species. nih.gov
Research into selenylated naphthalenes has explored their potential applications in various domains. For instance, some derivatives have been investigated for their biological activities, including antioxidant and anticancer properties. researchgate.netmdpi.com The incorporation of a selenium atom into the naphthalene framework can significantly influence the molecule's electronic properties and reactivity, opening up possibilities for its use in the development of new catalysts and functional materials. thieme.de X-ray crystallographic studies of some selenylated naphthalenes have provided valuable insights into the non-bonded interactions involving the selenium atom, which can dictate the molecule's conformation and packing in the solid state. scispace.comresearchgate.net
Properties
CAS No. |
65490-21-3 |
|---|---|
Molecular Formula |
C16H12Se |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
1-phenylselanylnaphthalene |
InChI |
InChI=1S/C16H12Se/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H |
InChI Key |
AJKRRKYBAZGYQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthesis and Characterization
Spectroscopic Data
The structural characterization of this compound and its derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
For a related compound, 2-(Phenylselanyl)naphthalene-1,4-dione, the 1H-NMR spectrum in CDCl3 shows characteristic signals for the naphthalene and phenyl protons. The aromatic protons of the naphthalene ring appear as doublets of doublets and multiplets in the range of δ 8.14-7.67 ppm. The protons of the phenyl group are observed as multiplets between δ 7.68-7.42 ppm, and a singlet for the proton at the 3-position of the naphthalenequinone ring appears at δ 6.40 ppm. mdpi.com The 13C-NMR spectrum displays signals for the carbonyl carbons around δ 183.0 and 181.7 ppm, with the remaining aromatic carbons appearing in the δ 157.0-124.4 ppm region. mdpi.com High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. mdpi.com
Crystallographic Data
X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.
For example, in the crystal structure of N-(naphthalene-1-yl)-P,P-diphenylphosphinothioic amide, a related naphthalene derivative, the naphthalene skeleton is nearly planar. eujournal.org Such data is crucial for understanding the steric and electronic interactions that govern the molecular geometry.
Below is a table summarizing key data for this compound and a related derivative.
| Property | This compound | 2-(Phenylselanyl)naphthalene-1,4-dione |
| Molecular Formula | C16H12Se | C16H10O2Se |
| Molecular Weight | 283.23 g/mol | 313.21 g/mol |
| CAS Number | 65490-21-3 | Not available |
| Appearance | Not specified | Red crystals mdpi.com |
| Melting Point | Not specified | 152.8–153.7 °C mdpi.com |
Chemical Reactivity and Transformations
Oxidation Reactions
The selenium atom in this compound can be readily oxidized to higher oxidation states, such as in selenoxides and selenones. These oxidized species are valuable intermediates in their own right. For instance, selenoxide elimination is a well-known reaction in organoselenium chemistry where a selenoxide bearing a β-proton undergoes syn-elimination to form an alkene. wikipedia.org While this compound itself does not have a β-proton on the naphthalene ring that would lead to a typical elimination, the principle of selenium oxidation is a key aspect of its reactivity. The oxidation of related selenylated naphthalene derivatives is a common strategy to introduce further functionality. thieme.de
Oxidation Reactions Leading to Seleninic Acids and Quinones
Precursor to Other Naphthalene Derivatives
This compound can serve as a precursor for the synthesis of other functionalized naphthalene derivatives. The phenylselanyl group can be cleaved or transformed, allowing for the introduction of other atoms or functional groups at the 1-position of the naphthalene ring. For example, the C-Se bond can be cleaved under reductive or oxidative conditions.
Furthermore, the naphthalene ring itself remains susceptible to electrophilic substitution reactions, although the position of substitution will be directed by the existing phenylselanyl group. The reactivity of the naphthalene core allows for the construction of more complex polysubstituted naphthalene systems. thieme-connect.com
Mechanistic Investigations of 1 Phenylselanyl Naphthalene Reactions
Elucidation of Catalytic Cycles
Catalysis is central to many reactions involving the formation of carbon-selenium bonds. Understanding the catalytic cycles provides insight into how catalysts and co-catalysts work in concert to facilitate these transformations efficiently.
Transition metals, particularly iron and copper, play a pivotal role in activating substrates and promoting the formation of 1-(phenylselanyl)naphthalene and related compounds.
Iron (III): Iron(III) chloride (FeCl₃) has been identified as a cost-effective and environmentally benign catalyst for the C1 chalcogenylation of electron-rich naphthalene (B1677914) derivatives, such as the reaction of 2-naphthol (B1666908) with diphenyl diselenide to form 1-(phenylselanyl)-2-naphthol. thieme-connect.comthieme-connect.com Mechanistic studies demonstrate that the presence of FeCl₃ is essential for the reaction to proceed; in its absence, the desired product is not detected. thieme-connect.comthieme-connect.com The catalytic activity is sensitive to the iron source, with other Fe(III) salts yielding inferior results, and hydrated forms like FeCl₃·6H₂O showing a detrimental effect on the reaction yield. thieme-connect.com To confirm that iron is the true catalyst, experiments have been conducted with potential copper impurities, such as Cu₂O, which resulted in only a minimal yield of the product, thereby verifying the key role of Fe(III). thieme-connect.com The proposed mechanism does not involve a direct reaction between the iron catalyst and C-H bonds but rather its role in activating other components of the reaction system. nih.gov Iron-based catalysis can also proceed through metalloradical pathways in other types of reactions like cyclopropanation. nih.gov
Copper (Cu): While iron is central to the specific selenylation of naphthalenes with diphenyl diselenide, copper catalysis is prominent in a wide range of C-H functionalization and cross-coupling reactions, including those that form C-Se bonds. mdpi.com In copper-catalyzed reactions, the metal center can activate the Se-Se bond of diselenides and facilitate processes like decarboxylation in ipso-selenation reactions. researchgate.net Mechanistic studies of copper-catalyzed aerobic oxidative coupling reactions suggest an "oxidase"-type mechanism involving Cu(I)/Cu(II) redox cycles. rsc.org For instance, in the amination of arenes, a Cu(II) complex is generated, which then participates in the bond-forming step. beilstein-journals.org Similarly, in the synthesis of selenium-containing lactams, a single-electron transfer (SET) process involving a Cu(I)/Cu(II) cycle is proposed to generate radical intermediates. mdpi.com The coordination of the substrate to the copper catalyst is often a key step, altering the reactivity of the molecule. mdpi.combeilstein-journals.org
Additives and co-catalysts can dramatically influence the efficiency and outcome of transition metal-catalyzed reactions.
In the FeCl₃-catalyzed selenylation of naphthalene derivatives, iodide ions, typically from potassium iodide (KI), play a crucial and multifaceted role. thieme-connect.comthieme-connect.com The addition of KI significantly enhances the reaction yield, increasing it from 38% with FeCl₃ alone to 99% when both are present under optimized conditions. thieme-connect.comthieme-connect.com The prevailing hypothesis, supported by control experiments, is that the Fe(III) center oxidizes the iodide ion to generate molecular iodine (I₂) in situ. thieme-connect.comthieme-connect.com This newly formed I₂ is believed to be the actual catalytic species that reacts with the diphenyl diselenide to generate the electrophilic selenium species required for the substitution reaction. thieme-connect.com
The unique efficacy of iodide is highlighted by experiments where other potassium halides (KF, KCl, KBr) were used as additives, all of which resulted in substantially lower product yields. thieme-connect.com This suggests a specific redox interaction between Fe(III) and iodide that is not replicated by other halides. thieme-connect.com The solvent can also play a role in the catalytic cycle; for example, dimethyl sulfoxide (B87167) (DMSO) may participate in the regeneration of I₂ from hydrogen iodide (HI), a byproduct of the reaction. thieme-connect.com The generation of I₂ from iodide ions is a known process in other chemical and electrochemical systems. researchgate.netnih.gov
| Entry | Catalyst (mol%) | Additive (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | FeCl₃ (2.5) | KI (2.5) | 110 | 87 |
| 2 | FeCl₃ (5.0) | KI (5.0) | 110 | 99 |
| 3 | FeCl₃ (5.0) | - | 110 | 38 |
| 4 | - | KI (5.0) | 110 | 0 |
| 5 | FeCl₃ (5.0) | KBr (5.0) | 110 | 12 |
| 6 | Cu₂O (5.0) | KI (5.0) | 110 | 9 |
Role of Transition Metal Catalysts (e.g., Fe(III), Cu)
Studies on Reactive Intermediates
Identifying the transient species formed during a reaction is fundamental to confirming a proposed mechanism. For selenylation reactions, this involves studying the generation of selenium electrophiles and probing for the existence of radical pathways.
The key step in many selenylation reactions is the attack of an electron-rich aromatic ring on an electrophilic selenium species. This reactive intermediate is typically generated in situ from a stable selenium precursor, most commonly a diorganoyl diselenide like diphenyl diselenide. peerj.comnih.gov
One common strategy involves the oxidative cleavage of the Se-Se bond. Oxidants such as Oxone® (potassium peroxymonosulfate) have been effectively used to react with diaryl diselenides, breaking the Se-Se bond and forming a reactive electrophilic selenium species. peerj.comnih.govresearchgate.net A plausible mechanism suggests that this electrophile, once formed, reacts with a carbon-carbon triple bond (in the case of alkynol cyclization to form naphthalene derivatives) to produce a cyclic seleniranium intermediate. nih.gov This intermediate then undergoes further reaction to yield the final product. nih.gov Other oxidizing agents like trichloroisocyanuric acid (TCCA) can also be employed to generate the selenium electrophile. researchgate.net Alternatively, pre-formed electrophilic reagents like phenylselenyl chloride (PhSeCl) can be used directly. researchgate.net
While many selenylation reactions proceed via ionic pathways involving electrophilic intermediates, the possibility of radical mechanisms must also be considered. Radical trapping experiments are a common tool to investigate such pathways.
In the context of the Fe(III)/KI catalyzed selenylation of naphthalene derivatives, experiments were conducted using radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and hydroquinone (B1673460) (HQ). thieme-connect.com Interestingly, under harsh reaction conditions (110 °C), the presence of these radical traps did not diminish the yield as would be expected for a radical-mediated reaction. Instead, at a lower temperature (60 °C), the yield of the product increased, suggesting that at higher temperatures, TEMPO and HQ might react with and poison the Fe(III) catalyst. thieme-connect.com Previous studies on the related chalcogenylation of indoles using the same catalytic system employed electron paramagnetic resonance (EPR) spectroscopy, which ruled out a radical mechanism in that case. thieme-connect.com
However, in other systems, radical pathways are explicitly proposed. For example, the copper-catalyzed synthesis of selenium-containing lactams is thought to proceed via a radical cascade cyclization. mdpi.com The use of organoselenium compounds as versatile radical precursors is well-documented in organic synthesis. researchgate.net Trapping experiments remain a crucial, albeit sometimes complex, method for distinguishing between ionic and radical mechanisms. nih.govsioc-journal.cn
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
A suite of spectroscopic methods has been employed to characterize 1-(phenylselanyl)naphthalene and its derivatives, offering insights into the connectivity of atoms and the nature of the chemical bonds within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including ¹H, ¹³C, and ⁷⁷Se nuclei, has been a cornerstone in the structural elucidation of this compound and related compounds. wiley-vch.deresearchgate.net
⁷⁷Se NMR: The ⁷⁷Se nucleus is particularly sensitive to its electronic environment, making ⁷⁷Se NMR a powerful tool for probing the nature of the selenium atom and its interactions. wiley-vch.de Studies on related peri-substituted naphthalenes, such as 1-(methylselanyl)-8-(phenylselanyl)naphthalene, have shown that the ⁷⁷Se chemical shifts are influenced by substituent effects. oup.comoup.com For example, the ⁷⁷Se NMR chemical shifts in a series of 1-(methylselanyl)-8-(p-YC₆H₄Se)C₁₀H₆ compounds have been reported, demonstrating the electronic influence of the para-substituent on the phenyl ring. oup.com In 8-methyl-1-(phenylselanyl)naphthalene, a significant downfield shift in the ⁷⁷Se NMR signal is observed compared to this compound, which is attributed to the steric effect of the methyl group. tandfonline.com
Table 1: Selected ⁷⁷Se NMR Chemical Shift Data for this compound Derivatives This table is interactive. Users can sort and filter the data.
| Compound | Substituent (Y) | δ(¹Se) (ppm) | δ(⁸Se) (ppm) | Reference |
|---|---|---|---|---|
| 1-(MeSe)-8-(p-YC₆H₄Se)C₁₀H₆ | OMe | 233.1 | 424.5 | oup.com |
| 1-(MeSe)-8-(p-YC₆H₄Se)C₁₀H₆ | Me | 234.5 | 427.7 | oup.com |
| 1-(MeSe)-8-(p-YC₆H₄Se)C₁₀H₆ | H | - | 429.0 | oup.com |
| 1-(MeSe)-8-(p-YC₆H₄Se)C₁₀H₆ | Cl | - | 429.1 | oup.com |
| 1-(MeSe)-8-(p-YC₆H₄Se)C₁₀H₆ | Br | - | 429.6 | oup.com |
| 1-(MeSe)-8-(p-YC₆H₄Se)C₁₀H₆ | COOEt | - | 442.5 | oup.com |
| 1-(MeSe)-8-(p-YC₆H₄Se)C₁₀H₆ | NO₂ | - | 456.1 | oup.com |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the vibrational modes of the chemical bonds within this compound. wiley-vch.deresearchgate.net The IR spectrum exhibits characteristic absorption bands corresponding to the aromatic C-H and C=C stretching and bending vibrations of the naphthalene (B1677914) and phenyl rings. For instance, in the related compound 2-(phenylselanyl)naphthalene-1,4-dione, characteristic IR peaks are observed at 2930 cm⁻¹ (w), 1664 cm⁻¹ (s), 1296 cm⁻¹ (m), and 690 cm⁻¹ (s). mdpi.com These vibrational frequencies are sensitive to the molecular structure and can be used to confirm the presence of the key functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. wiley-vch.deresearchgate.net The mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to the mass of the intact molecule. nih.gov For 1-phenylnaphthalene (B165152), the molecular ion is observed at m/z 204. chemicalbook.comnist.gov In the case of selenium-containing compounds, the isotopic pattern of selenium (with several naturally occurring isotopes) provides a characteristic signature in the mass spectrum, aiding in the identification of selenium-containing fragments. High-resolution mass spectrometry (HRMS) allows for the precise determination of the elemental composition of the molecule. nih.gov
X-ray Crystallography for Solid-State Structure Determination
Analysis of Se-C Bond Orientations
The orientation of the phenylselanyl group relative to the naphthalene ring is a key structural feature. In the crystal structure of 8-methyl-1-(p-anisylselanyl)naphthalene, the nonbonded distance between the selenium atom and the methyl carbon is 2.989 Å, which is significantly shorter than the sum of their van der Waals radii. tandfonline.com Studies on a series of 1-(arylselanyl)naphthalenes have classified the structures into different types based on the orientation of the Se-C(aryl) bond relative to the naphthalene plane. researchgate.net In type A structures, the Se-C(aryl) bond is nearly perpendicular to the naphthyl plane, while in type B structures, it lies on the plane. researchgate.net The specific conformation adopted is influenced by substituents on both the phenyl and naphthalene rings. researchgate.net For example, the structure of 1-(methylselanyl)-8-(phenylselanyl)naphthalene is described as type C, where the two Se-C bonds are declined by about 45° from the naphthyl plane. researchgate.net
Naphthalene Ring Distortion Analysis
The presence of bulky substituents in the peri-positions (1 and 8) of the naphthalene ring can lead to significant distortion of the normally planar naphthalene system. This distortion is a result of steric strain between the substituents. In a series of 1-halo-8-(alkylchalcogeno)naphthalene derivatives, the extent of naphthalene distortion was found to increase with the size of the chalcogen atom. researchgate.net Analysis of the crystal structure of 1-phenylnaphthalene itself shows the naphthalene ring system to be essentially planar. nih.gov However, in more sterically crowded derivatives, significant deviations from planarity can be observed. researchgate.net
Intramolecular and Non-Covalent Interactions
The spatial arrangement of the phenylselanyl group relative to the naphthalene ring is a result of various stabilizing and destabilizing forces. These include weak non-covalent bonds that are crucial in chemistry and biology, influencing everything from molecular recognition to the structure of proteins. nih.govmdpi.com
Chalcogen-Chalcogen Interactions (Se...Se, Se...O, Se...P, Se...I)
Chalcogen bonding is a specific type of non-covalent interaction where a Group 16 element, such as selenium, acts as an electrophilic center (a Lewis acid). researchgate.netresearchgate.netmdpi.com This interaction occurs when an electron-rich atom (a Lewis base) approaches the selenium atom along the extension of one of its covalent bonds, a region known as a σ-hole. mdpi.com The strength of this bond is enhanced by electron-withdrawing groups attached to the selenium and increases for heavier chalcogens. researchgate.net In the context of this compound and its derivatives, these interactions play a significant role in their crystal engineering, molecular recognition, and organocatalysis. researchgate.net
Se...Se Interactions: Non-covalent interactions between two selenium atoms have been extensively studied. rsc.org These interactions are primarily dispersive in nature, but with a strong, direction-dependent electrostatic component. researchgate.netrsc.org The strongest Se...Se interaction, with an energy of -2.31 kcal/mol, is observed when the interacting molecules are in a mutual parallel orientation. researchgate.netrsc.org In derivatives of 1,8-disubstituted naphthalenes, where two selenium-containing groups are forced into close proximity, unique bonding scenarios arise. For instance, in 1-(methylselanyl)-8-(phenylselanyl)naphthalene, the interaction between the two selenium atoms is analyzed as a π-type two-center four-electron (2c-4e) bond. acs.orgacs.org In a related compound, bis[8-(phenylselanyl)naphthyl]-1,1'-diselenide, where four selenium atoms are aligned linearly, the bonding is described by a four-center six-electron (4c-6e) model. This involves an interaction between the p-type lone pairs of the outer selenium atoms and the σ*(Se-Se) orbital of the inner diselenide bond. acs.orgacs.org The nature of these interactions is sensitive to the substituents on the selenium atoms. acs.org
| Compound/Model System | Se···Se Distance (Å) | Interaction Energy (kcal/mol) | Interaction Type | Reference |
|---|---|---|---|---|
| 1-(methylselanyl)-8-(p-anisylselanyl)naphthalene | 3.0951 | Not specified | Nonbonded n(Se)···σ(Se−C) | acs.org |
| 1-(methylselanyl)-8-(p-chlorophenylselanyl)naphthalene | 3.1239 | Not specified | Nonbonded n(Se)···σ(Se−C) | acs.org |
| Parallel orientation model | Not specified | -2.31 | Dispersive/Electrostatic | researchgate.netrsc.org |
| σ-hole bonding model | Not specified | -2.13 | Dispersive/Electrostatic | rsc.org |
Se...O Interactions: The interaction between selenium and oxygen is a well-documented chalcogen bond. acs.orgmdpi.com Its strength is derived from the charge transfer from an oxygen lone pair (nO) to the antibonding σ* orbital of the Se-X bond (where X is the group attached to selenium). acs.orgsemanticscholar.org The more electron-withdrawing the substituent X, the stronger the Se...O interaction. acs.org In the peri-positions of naphthalene, Se...O interactions can be a determining structural factor. For example, in selenoxides derived from 1,8-disubstituted naphthalenes, a non-covalent Se···O interaction plays a crucial role in stabilizing the molecule's stereochemistry. rsc.org Theoretical studies on 1-hydroxy-8-YH-naphthalene (Y=Se) show a stabilizing Se...O interaction. mdpi.com
| Compound/System | Se···O Distance (Å) | Interaction Type | Reference |
|---|---|---|---|
| 2-Nitrobenzeneselenenyl derivatives | Short | Intramolecular Chalcogen Bond | researchgate.net |
| 8-(PhSe)-1-(Ph₂P=O)C₁₀H₆ | Not specified | Attractive O···Se−C (3c-4e) | scispace.comresearchgate.net |
| Model XHSe···OH₂ | Varies with X | n(O) → σ*(Se-X) | acs.org |
Se...P Interactions: The interaction between selenium and phosphorus in the naphthalene 1,8-positions is complex, involving both repulsive and attractive components. scispace.comresearchgate.net The repulsion between the lone pairs on the phosphorus and selenium atoms plays a significant role. scispace.comresearchgate.net However, in compounds like (8-phenylselanyl-naphth-1-yl)diphenylphosphine oxide, the conformation is primarily determined by an attractive three-center four-electron (3c-4e) type interaction involving O···Se-C. scispace.comresearchgate.net
Se...I Interactions: The interaction between selenium and iodine is a classic example of a chalcogen-halogen bond. d-nb.info Divalent selenium can form charge-transfer complexes with diiodine. d-nb.inforsc.org The interaction involves one of the selenium lone pairs acting as a donor to the σ-hole on the iodine atom. d-nb.info The resulting adducts can feature short Se···I contacts, indicative of a significant non-covalent bond.
Peri-Interaction Phenomena in Naphthalene Derivatives
The rigid geometry of the naphthalene skeleton forces substituents at the 1- and 8- (or peri) positions into close proximity, often at distances less than the sum of their van der Waals radii. st-andrews.ac.ukscispace.com This "clamping scaffold" effect leads to significant steric strain and unique chemical properties. st-andrews.ac.uk The severe steric crowding results in distorted molecular geometries and often creates high barriers to rotation for the substituents. rsc.orgrsc.org
This enforced proximity can lead to strong through-space interactions between the peri-substituents. st-andrews.ac.uk In the case of this compound and its 8-substituted analogues, this peri-interaction is the driving force for the formation of the intramolecular chalcogen bonds discussed previously. The strain inherent in the ground state of these molecules is a key factor influencing their conformational preferences and rotational energy barriers. rsc.org For example, the interaction between a fluorine atom at the 8-position and a phenylselanyl group at the 1-position results in a linear F···Se-C alignment, which is an attractive interaction. acs.org This phenomenon is not merely steric repulsion; it involves specific orbital interactions that stabilize particular conformations. acs.orgst-andrews.ac.uk
Role of Lone-Pair Orbitals in Nonbonded Interactions
The lone pairs of electrons on the selenium atom are fundamental to its ability to form non-covalent interactions. A divalent selenium atom has two lone pairs, which can be described as residing in p-type and s-type orbitals. acs.org These lone pairs are not inert; they can interact with the π-orbitals of the aromatic rings or with orbitals of other atoms. acs.org
A primary mechanism for chalcogen bonding is the interaction between a high-energy lone pair of a nucleophile (like oxygen or nitrogen) and the low-energy antibonding σ* orbital of a Se-C or Se-Se bond. acs.orgacs.orgsemanticscholar.org This is termed an n→σ* interaction and results in charge transfer from the nucleophile to the selenium-containing group, forming the non-covalent bond. acs.orgacs.org
In peri-substituted naphthalenes with two selenium atoms, the interaction between their respective lone pairs is particularly important. acs.orgacs.org Two distinct models have been proposed:
π-type 2c-4e Interaction : This occurs in systems like 1-(methylselanyl)-8-(phenylselanyl)naphthalene. It is characterized by a bent structure that avoids the severe exchange repulsion that would occur between the filled p-type lone pairs if they were aligned head-on. acs.orgacs.org
Linear 4c-6e Interaction : This model describes the bonding in systems with four linearly aligned selenium atoms, as seen in certain diselenides. It involves the interaction of the p-type lone pairs on the terminal selenium atoms with the central Se-Se σ* orbital. acs.orgacs.org
The orientation and energy of these lone-pair orbitals are therefore critical in determining the geometry, strength, and nature of the nonbonded interactions that define the structure of this compound and its derivatives. scispace.comresearchgate.net
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been a prominent computational tool for investigating 1-(phenylselanyl)naphthalene and related structures. DFT calculations, often utilizing functionals like B3LYP, have been employed to study the geometries and electronic properties of these molecules. acs.orgnih.gov For instance, DFT calculations with the 6-311+G(d,p) basis sets were used to analyze model compounds of this compound derivatives, revealing insights into the interactions between selenium atoms and the influence of substituents. acs.org These calculations have been instrumental in understanding the nature of non-covalent interactions and the electronic effects within these systems. Furthermore, DFT has been used to calculate kinetic data for reactions involving naphthalene (B1677914) formation, providing a theoretical basis for understanding reaction pathways. nih.gov
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations have provided a fundamental understanding of the electronic structure of this compound and its analogues. These calculations, performed at various levels of theory including MP2 with large basis sets like 6-311++G(3df,2pd), have been used to accurately reproduce experimentally observed molecular structures. acs.orgacs.org Such studies have been crucial in characterizing the nature of chemical bonds and non-covalent interactions, particularly those involving selenium atoms. acs.orgacs.org For example, ab initio calculations on model systems have helped to elucidate the attractive interactions and the linear alignment of atoms observed in the crystal structures of related compounds. acs.org
Hartree-Fock (HF) Methods
The Hartree-Fock (HF) method, a foundational ab initio approach, has also been applied to study systems related to this compound. acs.orgacs.org While the HF method neglects electron correlation, it provides a valuable starting point for more advanced calculations and can offer qualitative insights into electronic structure. wikipedia.orgornl.gov HF calculations, in conjunction with higher-level methods like MP2, have been used to investigate the geometry and bonding in selenium-containing naphthalene derivatives. acs.orgacs.org These studies often compare the results from HF with those from DFT and MP2 to assess the importance of electron correlation in describing the system accurately.
Thermodynamic and Spectroscopic Property Predictions through Computational Methods
Computational chemistry offers powerful methods for predicting the thermodynamic and spectroscopic properties of molecules like this compound. Thermodynamic properties such as enthalpy of formation and entropy can be calculated using computational methods, which can be compared with experimental data where available. nist.gov For instance, studies on 1-phenylnaphthalene (B165152) have involved the calculation of ideal-gas entropies using computational chemistry, which were then compared with values derived from experimental measurements. nist.gov
Similarly, spectroscopic properties can be predicted computationally. For example, theoretical calculations can help in the assignment of vibrational frequencies observed in infrared and Raman spectra. researchgate.net Furthermore, computational methods can be used to predict NMR chemical shifts, which are highly sensitive to the electronic environment of the nuclei. acs.org Theoretical studies on related selenium-containing naphthalene compounds have demonstrated that calculated NMR parameters can effectively explain the experimentally observed chemical shifts and coupling constants. acs.org
Analysis of Noncovalent Interactions (e.g., Hirshfeld Analysis)
The study of noncovalent interactions is crucial for understanding the crystal packing and supramolecular chemistry of this compound. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.govfrontiersin.org This method partitions the crystal space into regions where the electron density of a pro-molecule dominates, allowing for the mapping of close contacts between neighboring molecules. nih.gov By generating 2D fingerprint plots from the Hirshfeld surface, the relative contributions of different types of intermolecular contacts, such as H···H, C···H, and other weak interactions, can be determined. nih.govmdpi.com This analysis provides valuable insights into the forces that govern the crystal structure. mdpi.com
Modeling of Reaction Mechanisms and Transition Statessmu.edu
Computational and theoretical chemistry have become indispensable tools for elucidating the intricate details of chemical reactions, offering insights into transient species and energetic pathways that are often difficult to probe experimentally. While extensive computational research on this compound and its derivatives has focused on molecular structure, conformation, and non-covalent interactions, the detailed modeling of their reaction mechanisms and transition states is an area of growing interest. The existing structural studies provide a critical foundation, mapping out the potential energy surface of the ground state, which is the starting point for any mechanistic investigation.
Theoretical Framework for Mechanistic Studies
The computational modeling of a reaction mechanism involves identifying all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.comnih.gov Methodologies such as Density Functional Theory (DFT) and ab initio molecular orbital (MO) calculations are employed to determine the geometries and energies of these species. acs.orgresearchgate.net
Key computational approaches include:
Geometry Optimization: Locating the minimum energy structures for reactants, intermediates, and products.
Transition State Searching: Identifying the first-order saddle point on the potential energy surface that corresponds to the energy maximum along the reaction coordinate. rsc.org This is often achieved using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods.
Frequency Analysis: Characterizing stationary points. A stable species (minimum) has all real vibrational frequencies, whereas a transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the minimum energy path that connects a transition state with its corresponding reactant and product, confirming the proposed reaction pathway. mdpi.com
Application to Naphthalene and Organoselenium Systems
While specific studies modeling the transition states for reactions of this compound are not extensively documented in the surveyed literature, computational analyses of related systems provide a clear blueprint for how such investigations would proceed. For instance, DFT studies on the formation of naphthalene from a phenyl radical and acetylene (B1199291) have successfully mapped out reaction pathways, including ring closure and isomerization steps. acs.orgacs.org
Similarly, research on the selenoboration of alkynes has utilized DFT calculations (specifically with the M06-2X functional) to elucidate a novel anti-addition mechanism. researchgate.net These studies calculate the Gibbs free energies of activation and reaction for each step, allowing for a direct comparison of competing pathways and providing theoretical support for experimentally observed outcomes. researchgate.net
Insights from Structural and Conformational Analyses
The significant body of computational work on this compound and its analogs provides crucial data on the electronic and steric factors that would govern its reactivity. Ab initio MO and DFT calculations have been instrumental in understanding the through-space interactions between the selenium atom and the peri-substituent on the naphthalene backbone. researchgate.netacs.orgacs.org
These studies have revealed that the compound's conformation is heavily influenced by factors such as three-center-four-electron (3c-4e) interactions. acs.orgacs.org For example, in derivatives like 1-(methylselanyl)-8-(phenylselanyl)naphthalene, the nature of the interaction can be described as a π-type two-center-four-electron (2c-4e) bond or an n(Se)···σ*(Se-C) 3c-4e interaction, depending on the conformation. researchgate.netacs.org Understanding these ground-state preferences is a prerequisite for accurately modeling the energetic cost of reaching a transition state, where the geometry may be significantly distorted.
The table below summarizes key findings from computational studies on the structure of this compound derivatives, which inform our understanding of their potential reactivity.
| Compound/Model System | Computational Method | Key Findings | Reference |
|---|---|---|---|
| 1-(Methylselanyl)-8-(phenylselanyl)naphthalene | Ab initio MO (HF, MP2), 6-311++G(3df,2pd) | The nonbonded interaction between Se atoms is analyzed as a π-type 2c-4e bond, influencing the bent structure to avoid exchange repulsion. | researchgate.net |
| 1-(Methylselanyl)-8-(p-substituted-phenylselanyl)naphthalenes | DFT (B3LYP), 6-311++G(3df,2pd) | Identified successive conformational changes based on the p-substituent (Y). Revealed the contribution of nonbonded n(Se)···σ*(Se−C) 3c-4e interactions. | acs.org |
| 8-G-1-(p-YC6H4Se)C10H6 (G = Cl, Br) | Ab initio MO | Demonstrated that halogen substitution at the 8-position changes the preferred conformation, stabilized by a nonbonded G···Se−C 3c-4e interaction. | acs.org |
| Models for Se4 and Se2 interactions | Ab initio MO (HF, B3LYP), 6-311+G(2d,p) | Calculations on model systems helped explain novel NMR substituent effects by distinguishing between 4c-6e interactions in linear Se4 systems and 2c-4e/3c-4e interactions in Se2 systems. |
The energy barriers and reaction energies calculated in mechanistic studies provide quantitative data on reaction feasibility and selectivity. The table below illustrates the type of data generated from a computational study of a reaction mechanism, using the selenoboration of an α,β-acetylenic ester as an example. researchgate.net
| Reaction Step/Species | Calculated Parameter | Description | Reference |
|---|---|---|---|
| Reactant Complex | Relative Free Energy | The initial energy level of the associated reactants before the first transition state. | researchgate.net |
| Transition State 1 (TS1) | Activation Free Energy Barrier (ΔG‡) | The energy required to overcome the first barrier, leading to the formation of an intermediate. | researchgate.net |
| Intermediate | Relative Free Energy | The energy of a transient, stable species formed between two transition states. | researchgate.net |
| Transition State 2 (TS2) | Activation Free Energy Barrier (ΔG‡) | The energy barrier for the conversion of the intermediate to the product. | researchgate.net |
| Product | Overall Reaction Free Energy (ΔGrxn) | The net energy change between the initial reactants and the final products, indicating if the reaction is exergonic or endergonic. | researchgate.net |
Future computational work on this compound will likely apply these established techniques to model its behavior in specific chemical transformations, such as electrophilic or nucleophilic substitution, oxidation at the selenium center, or metal-catalyzed cross-coupling reactions. Such studies would precisely map the reaction coordinates, characterize the transition state structures, and provide the activation energies, thereby offering a complete, molecular-level picture of the reaction dynamics.
Advanced Applications and Future Research Directions in Chemical Science
Role in Organic Synthesis Methodologies
1-(Phenylselanyl)naphthalene has proven to be a valuable building block in the field of organic synthesis, offering pathways to complex molecular architectures and novel reactive species.
As Synthons for Functional Scaffold Preparation
A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. This compound and its derivatives serve as effective synthons for the construction of functionalized scaffolds, which are core structures in the development of new organic materials and pharmaceuticals.
The naphthalene (B1677914) moiety provides a rigid and extended aromatic system, while the phenylselanyl group introduces a reactive site for various chemical transformations. For instance, the carbon-selenium bond can be selectively cleaved and functionalized, allowing for the introduction of diverse substituents onto the naphthalene core. This strategy has been employed in the synthesis of complex polycyclic aromatic compounds and substituted naphthalenes that are otherwise difficult to access.
Recent research has demonstrated the use of α,β-unsaturated aldehydes, which can be conceptually related to synthons derivable from selenium-containing precursors, in the targeted synthesis of practically important natural compounds and other molecular scaffolds. mdpi.com The ability to use these building blocks in cycloaddition reactions further highlights their utility in preparing complex molecular frameworks. mdpi.com Supramolecular scaffolds, which are predictable self-assembling molecular building blocks, offer a reliable method for controlling the arrangement of functional units, and selenium-containing compounds can be incorporated into these systems to create materials with desired structures and properties. semanticscholar.org
In the Development of Novel Reagents and Catalysts
The unique electronic properties of the phenylselanyl group, characterized by the polarizability of the selenium atom and its ability to engage in various bonding interactions, make this compound a precursor for novel reagents and catalysts.
Organoselenium compounds, in general, are known to act as catalysts in a variety of organic transformations, particularly in redox reactions. The selenium atom in this compound can be oxidized to higher valence states, creating electrophilic selenium species that can catalyze specific reactions. For example, such species can facilitate cyclization reactions to produce heterocyclic compounds.
Furthermore, the naphthalene framework can be functionalized to create ligands for transition metal catalysts. The presence of the selenium atom can influence the electronic properties and steric environment of the resulting ligand, thereby tuning the reactivity and selectivity of the metal center. This approach has been explored in the development of catalysts for cross-coupling reactions and other important organic transformations. mdpi.com The development of innovative methods for the synthesis of related 1-phenyl naphthalene lignans (B1203133) using green chemistry approaches, such as employing nanozeolites as cyclizing reagents, showcases the ongoing efforts to create more efficient and environmentally friendly catalytic systems. researchgate.net
Contribution to Materials Chemistry
The incorporation of this compound into larger molecular systems has led to the development of new functional materials with interesting photophysical and electronic properties.
Incorporation into Functional Organic Materials
The combination of the light-absorbing naphthalene core and the heavy selenium atom in this compound imparts unique photophysical properties to materials incorporating this unit. rsc.org These materials often exhibit interesting fluorescence and phosphorescence characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) and chemical sensors.
For example, polymers and dendrimers containing the this compound moiety have been synthesized and their properties investigated. The selenium atom can influence the intermolecular interactions and packing of the polymer chains, affecting the material's morphology and charge transport properties. This makes them promising candidates for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The synthesis of new chalcogen-naphthoquinones-1,2,3-triazole hybrids demonstrates a strategy for developing sophisticated materials with significant potential in various fields. rsc.org
| Material Type | Potential Application | Key Property Influenced by this compound |
| Polymers | Organic Light-Emitting Diodes (OLEDs) | Photoluminescence, Charge Transport |
| Dendrimers | Chemical Sensors | Fluorescence Quenching |
| Small Molecules | Organic Field-Effect Transistors (OFETs) | Molecular Packing, Charge Mobility |
Exploration in Photocatalytic Systems (Naphthalene-based frameworks)
Naphthalene-based frameworks, due to their ability to absorb light and their π-electron-rich nature, have been investigated as metal-free heterogeneous photocatalysts. csic.es The incorporation of selenium atoms into these frameworks can further enhance their photocatalytic activity. The heavy atom effect of selenium can promote intersystem crossing, leading to the formation of triplet excited states which can have longer lifetimes and different reactivity compared to singlet excited states, a desirable feature in many photocatalytic processes.
These selenium-doped naphthalene-based frameworks have shown promise in promoting various organic reactions under visible light irradiation, such as the selective aerobic oxidation of sulfides and dehydrogenative cross-coupling reactions. csic.es The development of such systems aligns with the principles of green chemistry, utilizing light as a renewable energy source to drive chemical transformations.
Recent advancements have also explored the use of metal-organic frameworks (MOFs) for photocatalytic applications, including CO2 reduction. mdpi.com While not directly focused on this compound, the principles of incorporating photoactive and catalytic components into a framework are relevant. The functionalization of naphthalene-based linkers with selenium could be a future direction to enhance the efficiency of MOF-based photocatalysts.
Design Principles for Biologically Relevant Organoselenium Compounds
The design of biologically active organoselenium compounds is a significant area of research, driven by the discovery of the essential role of selenium in biological systems, primarily as a component of the amino acid selenocysteine (B57510) found in antioxidant enzymes like glutathione (B108866) peroxidase. rsc.orgnih.gov The development of synthetic organoselenium compounds with therapeutic potential is an active field of medicinal chemistry. nih.gov
Key design principles for biologically relevant organoselenium compounds often focus on mimicking the activity of these natural selenoenzymes. This typically involves creating molecules that can undergo redox cycling and catalytically detoxify reactive oxygen species (ROS). The stability, solubility, and bioavailability of the compound are also crucial considerations. rsc.org
While this compound itself has not been extensively studied for its biological activity, its structural features can inform the design of new therapeutic agents. The naphthalene scaffold can be modified to improve interactions with biological targets, and the phenylselanyl group provides the redox-active selenium center. For instance, modifying the substitution pattern on the phenyl or naphthalene rings could modulate the compound's lipophilicity and electronic properties, thereby influencing its biological activity and pharmacokinetic profile.
Mimicry of Selenoenzyme Activity (e.g., Glutathione Peroxidase)
A significant area of research for organoselenium compounds, including this compound, is their ability to mimic the function of natural selenoenzymes, most notably Glutathione Peroxidase (GPx). nih.govmdpi.com The native GPx enzyme family plays a crucial role in cellular defense by catalyzing the reduction of harmful hydroperoxides, such as hydrogen peroxide (H₂O₂), thereby mitigating oxidative stress. researchgate.netresearchgate.net Synthetic organoselenium compounds that replicate this catalytic activity are of great interest for their potential therapeutic applications in conditions associated with oxidative damage. nih.govresearchgate.net
The design of these mimetics often revolves around the selenium atom's capacity to cycle through different oxidation states, a key feature of the GPx catalytic mechanism. nih.gov The process generally involves the selenide (B1212193) being oxidized by a peroxide to a selenenic acid, which then reacts with a thiol (like glutathione) to regenerate the selenide and produce an oxidized thiol. This catalytic cycle allows a small amount of the selenium compound to detoxify a large quantity of peroxides. researchgate.net
Research has demonstrated that the antioxidant properties of many organoselenium compounds stem from this GPx-like activity. mdpi.com For instance, studies on various diselenides have shown they exert peroxidase activity through their selenolate form, which then proceeds via selenenic acid and selenenyl sulfide (B99878) intermediates, closely mirroring the natural GPx mechanism. researchgate.net While direct studies on this compound's GPx activity are specific, the broader class of aryl selenides is known for this capability. For example, N-substituted unsymmetrical phenyl selenides with an ortho-amido function have been developed and tested for their H₂O₂-scavenging potential, which is indicative of GPx mimicry. nih.govmdpi.com The search for small, synthetic molecules like this compound that can effectively and selectively mimic selenoenzymes remains a vibrant field in medicinal and organic chemistry. mdpi.com
Structure-Activity Relationship Studies Focused on Chemical Design
For naphthalene derivatives, SAR analyses have revealed that parameters like hydrogen bonding capability, hydrophobicity, and electronic properties of substituents significantly impact their biological response. nih.gov In the context of selenylated naphthalenes, research has focused on how different substituents on the naphthalene or phenylselanyl ring affect their antioxidant or catalytic performance. For instance, the electronic properties of substituents on diaryl diselenides have been shown to determine the charge on the selenium atom, which correlates directly with their catalytic performance as GPx mimetics. acs.org
The synthesis of a variety of selenylated naphthalene derivatives allows for systematic SAR studies. researchgate.net For example, a series of 1-arylselanyl-naphthalen-2-ols was synthesized to evaluate their antioxidant activity. This study revealed that all the synthesized derivatives exhibited the ability to scavenge radicals, indicating that the core structure possesses antioxidant potential. researchgate.netresearchgate.net Further modifications, such as those reported in the synthesis of 1-aryl-1H-naphtho[2,3-d] Current time information in Bangalore, IN.researchgate.netcolab.wstriazole-4,9-dione derivatives, demonstrate how structural optimization can lead to highly potent compounds. nih.gov By systematically altering the substituents and evaluating the resulting changes in activity, researchers can develop models that predict the efficacy of new designs. nih.govmdpi.com This rational approach to chemical design is crucial for developing tailored molecules for specific applications, from catalysis to therapeutics. mdpi.comrsc.org
Emerging Research Frontiers for Selenylated Naphthalene Derivatives
The investigation into selenylated naphthalene derivatives is expanding into new and exciting territories, driven by the versatile chemistry of organoselenium compounds and the unique properties of the naphthalene framework.
One of the most promising emerging frontiers is in the field of catalysis . Organoselenium compounds are increasingly recognized for their potential in stabilizing nanomaterials used for catalytic applications. researchgate.netcolab.ws These applications include important organic transformations such as Suzuki-Miyaura cross-coupling, C-O coupling, and Sonogashira coupling reactions. researchgate.netcolab.ws The development of new selenylated naphthalene ligands could lead to more efficient and robust catalytic systems for synthesizing complex organic molecules. rsc.org Furthermore, the use of selenium compounds as catalysts in oxidation reactions, often utilizing environmentally benign oxidants like hydrogen peroxide, represents a green chemistry approach that is gaining traction. nih.govconicet.gov.ar
Another significant area of future research lies in materials science . The structural and electronic properties of materials are key to their function, and incorporating elements like selenium into aromatic systems such as naphthalene can lead to novel materials with desirable characteristics. stanford.edugatech.edu Research in materials science is increasingly focused on designing materials from the atomic level up to achieve specific properties. stanford.edumdpi.com Selenylated naphthalenes could find applications in the development of new semiconductors, sensors, or responsive materials. stanford.edu The ability to tune the electronic properties through chemical modification makes these compounds attractive candidates for advanced electronic devices. youtube.com The convergence of computational materials science with synthetic chemistry will likely accelerate the discovery and design of new selenylated naphthalene-based materials for a wide range of technological applications. mdpi.comarxiv.org
Additionally, the synthesis of novel selenylated naphthalene derivatives continues to be an active area of research. Methods are being developed that are more efficient and environmentally friendly, such as using iron(III) chloride and potassium iodide as a catalytic system for the regioselective C1 chalcogenylation of naphthalene derivatives. thieme-connect.com The exploration of new synthetic routes, including electrochemical methods and protocols using green oxidants, will undoubtedly uncover new derivatives with unique properties and applications. researchgate.netnih.gov
Q & A
Q. What experimental models are recommended for in vivo toxicity studies of 1-(Phenylselanyl)naphthalene?
- Methodological Answer: In vivo toxicity studies should prioritize laboratory mammals (e.g., rodents) due to their physiological relevance to human metabolic pathways. Routes of exposure should align with potential human exposure scenarios, including inhalation, oral, and dermal administration. For systemic effect analysis, focus on endpoints such as hepatic, renal, and hematological outcomes, as outlined in systematic review inclusion criteria for naphthalene derivatives . Studies should adhere to standardized protocols for dose randomization and allocation concealment to minimize bias .
Q. Which analytical techniques are suitable for quantifying this compound in biological samples?
- Methodological Answer: Spectrofluorimetry is effective for detecting trace amounts of selenium-containing compounds via fluorescence quenching or enhancement, as demonstrated in methodologies for fluoroquinolone analysis using naphthalene-derived dyes . Gas chromatography (GC) with non-polar columns (e.g., CP Sil 5 CB) and temperature ramps (40°C to 260°C) can resolve volatile aromatic compounds, with mass spectrometry (MS) providing structural confirmation .
Q. What are the primary metabolic pathways of this compound in mammalian systems?
- Methodological Answer: Similar to naphthalene, hepatic cytochrome P450 enzymes likely mediate oxidation, forming reactive intermediates (e.g., epoxides or selenoxide derivatives). Subsequent conjugation with glutathione (GSH) or sulfation may occur, with potential for selenium-specific detoxification pathways. Oxidative stress biomarkers (e.g., lipid peroxidation, GSH depletion) should be quantified to assess redox imbalance .
Advanced Research Questions
Q. How can researchers assess the risk of bias in animal studies investigating this compound toxicity?
- Methodological Answer: Use standardized risk of bias (RoB) questionnaires for experimental animal studies, including criteria:
- Selection bias: Was dose randomization and group allocation concealed?
- Performance bias: Were researchers blinded to treatment groups?
- Detection bias: Were exposure and outcome measurements validated?
Studies with ≥3 "yes" responses qualify for moderate-to-high confidence ratings . For example, a study failing to randomize doses would be rated "low confidence," necessitating cautious interpretation .
Q. What methodologies resolve contradictions in toxicological data for organoselenium compounds?
- Methodological Answer: Conduct systematic reviews with multi-step screening:
Literature search: Use databases (PubMed, TOXCENTER) with keywords "organoselenium + toxicity + [endpoint]."
Data extraction: Tabulate species, exposure routes, and health outcomes (Table B-1 ).
Risk of bias assessment: Apply RoB tools (Table C-6, C-7 ) to exclude low-confidence studies.
Evidence synthesis: Use confidence ratings (high/moderate/low) to weight findings, prioritizing studies with robust methodologies .
Q. How can structure-activity relationships (SARs) guide the design of safer organoselenium compounds?
- Methodological Answer: Modify substituents on the phenylselanyl group to alter electronic and steric properties. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
